2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2S/c20-17-12-14(21)6-7-16(17)18(23)22-13-19(8-10-24-11-9-19)25-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHVOWJJOUTKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The benzamide core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing sulfonamide moieties have shown efficacy against various cancer cell lines, including breast, colon, and cervical cancers .
A study focusing on related benzamide derivatives demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that 2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide may possess similar anticancer activity.
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial properties. They showed effectiveness against a range of bacterial and fungal strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of sulfonamide derivatives, researchers synthesized several compounds related to the target molecule. The compounds were tested against human cancer cell lines using assays that measured cell viability and proliferation. The results indicated that certain derivatives exhibited IC values comparable to established chemotherapeutics, suggesting that modifications to the benzamide scaffold can enhance anticancer efficacy.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds. The synthesized derivatives were subjected to disk diffusion assays against common pathogens. Results showed that some derivatives had zones of inhibition larger than those of standard antibiotics, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target molecules. The phenylsulfanyl oxane moiety may also play a role in modulating its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of molecules, including benzamides, sulfonamides, and heterocyclic derivatives. Below is a comparative analysis with key analogs:
*Estimated based on analogs; †Range inferred from substituents; ‡Approximate value from supplier data.
Key Differences and Implications
Halogenation Patterns: The target compound’s 2-chloro-4-fluoro substitution contrasts with LMM5 (methoxy) and 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (dual chloro and nitro groups). Halogens enhance lipophilicity and metabolic stability, while nitro groups may introduce redox activity or toxicity .
Sulfur-Containing Groups: The phenylsulfanyl-oxane moiety distinguishes it from sulfonamide (SO₂NH) or sulfonyl (SO₂) analogs.
Heterocyclic Cores :
- Unlike triazole or oxadiazole derivatives (e.g., LMM5 ), the target compound lacks a heterocyclic ring, which is critical for π-stacking interactions in enzyme inhibition (e.g., antifungal activity in LMM5 ) .
Amide vs.
Biological Activity
2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClFNOS
- Molecular Weight : 379.9 g/mol
- CAS Number : 1797577-48-0
The compound features a benzamide core substituted with a chloro and fluoro group, as well as a phenylsulfanyl oxane moiety, which may influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds with similar structural motifs. For instance, N-(2-Amino-4-Fluorophenyl)-4-bis-(2-chloroethyl)-amino-benzamide (FNA), which shares some characteristics with our compound, exhibited significant inhibitory effects on various cancer cell lines. The IC value for HepG2 cells was reported at 1.30 µM, demonstrating potent antiproliferative activity compared to standard treatments like SAHA (IC = 17.25 µM) .
The mechanisms underlying the biological activities of compounds like this compound often involve:
- Histone Deacetylase Inhibition (HDAC) : Similar compounds have shown selectivity for HDAC isoforms, which play a crucial role in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that these compounds can promote apoptosis in tumor cells through cell cycle arrest mechanisms, particularly at the G2/M phase .
Case Studies and Research Findings
- Antimicrobial Activity : Some derivatives related to the compound have demonstrated antimicrobial properties against Staphylococcus aureus. The fluoroaryl moiety has been linked to enhanced antibacterial activity, suggesting that similar modifications might confer beneficial effects on this compound .
- Pharmacological Profiles : A study on phenylsulfanyl compounds indicated various bioactivities including antibacterial action, enzyme inhibition, and anticancer properties . Such findings suggest that the presence of the phenylsulfanyl group in our compound may also contribute to its biological efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds. Key observations include:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and bioavailability, potentially leading to improved therapeutic profiles.
- Phenylsulfanyl Group : This moiety may facilitate interactions with biological targets due to its electron-withdrawing properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
